Hydrogen-Bond Donor Count: Zero vs. One — Impact on Permeability and Aggregation Potential
N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is a fully N,N-disubstituted sulfonamide and therefore has zero hydrogen-bond donor (HBD) groups . In contrast, the mono-substituted analog N-but-3-enyl-4-methylbenzenesulfonamide (CAS 10285-80-0) and N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) each possess one sulfonamide N–H hydrogen-bond donor [1]. Empirical drug-design guidelines (Lipinski's Rule of Five) and structure-permeability relationships indicate that reducing HBD count from one to zero can improve passive membrane permeability and reduce solid-state aggregation tendencies, while simultaneously altering solubility and metabolic profiles [2]. This structural feature is fixed by the compound's synthesis and cannot be modulated without altering the core molecular structure.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 (HBD = 0, fully N,N-disubstituted) |
| Comparator Or Baseline | N-but-3-enyl-4-methylbenzenesulfonamide (CAS 10285-80-0): HBD = 1; N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (elimination of the sulfonamide N–H donor) |
| Conditions | Structural feature; inferred from 2D molecular structure and supported by TPSA calculation (37.38 Ų) |
Why This Matters
Zero HBD count differentiates this compound from secondary sulfonamide analogs for applications requiring reduced hydrogen-bonding capacity, such as fragment-based drug discovery or the design of CNS-penetrant molecules.
- [1] Molbase. N-but-3-enyl-4-methylbenzenesulfonamide. CAS 10285-80-0 (HBD = 1). Available at: https://m.molbase.cn (Accessed April 2026). View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
